molecular formula C13H11D9ClNO B602590 rac erythro-Dihydro Bupropion-d9 CAS No. 1217684-77-9

rac erythro-Dihydro Bupropion-d9

Cat. No.: B602590
CAS No.: 1217684-77-9
M. Wt: 250.81
Attention: For research use only. Not for human or veterinary use.
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Description

rac erythro-Dihydro Bupropion-d9 is a labeled metabolite of the drug Bupropion. It is used primarily in research settings to study the pharmacokinetics and metabolic pathways of Bupropion. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical techniques such as mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac erythro-Dihydro Bupropion-d9 involves the incorporation of deuterium atoms into the Bupropion molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

rac erythro-Dihydro Bupropion-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and pharmacokinetics of Bupropion .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites of Bupropion, such as hydroxybupropion, erythrohydrobupropion, and threohydrobupropion. These metabolites are crucial for understanding the drug’s pharmacological effects and metabolic pathways .

Scientific Research Applications

rac erythro-Dihydro Bupropion-d9 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

Mechanism of Action

rac erythro-Dihydro Bupropion-d9 exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, similar to Bupropion. This inhibition prolongs the action of these neurotransmitters in the synaptic cleft, enhancing their effects on the central nervous system. The compound binds to the norepinephrine transporter and the dopamine transporter, preventing the reuptake of these neurotransmitters .

Comparison with Similar Compounds

rac erythro-Dihydro Bupropion-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The deuterium labeling in this compound provides advantages in analytical studies, such as improved stability and easier detection in mass spectrometry .

Properties

IUPAC Name

(1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m1/s1/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPTTXIBLSWNSF-WSBYFTHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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